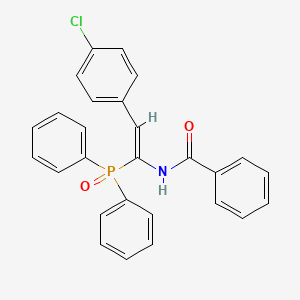
(Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-2-(4-氯苯基)-1-(二苯基膦酰基)乙烯基]苯甲酰胺是一种复杂的有机化合物,它具有独特的官能团组合,包括氯苯基、二苯基膦酰基和苯甲酰胺部分。
准备方法
合成路线和反应条件
N-[(Z)-2-(4-氯苯基)-1-(二苯基膦酰基)乙烯基]苯甲酰胺的合成通常涉及在碱存在下,4-氯苯甲醛与二苯基膦氧化物反应,形成相应的二苯基膦酰基中间体。然后在控制条件下,使该中间体与苯甲酰氯反应,得到最终产物。反应条件通常包括使用二氯甲烷或甲苯等溶剂,以及从室温到回流条件的温度。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术,以确保最终产品的纯度。
化学反应分析
反应类型
N-[(Z)-2-(4-氯苯基)-1-(二苯基膦酰基)乙烯基]苯甲酰胺经历多种类型的化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用锂铝氢化物或硼氢化钠等还原剂进行。
取代: 氯苯基可以与胺或硫醇等亲核试剂发生亲核取代反应。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾;通常在升高的温度下在水性或有机溶剂中进行。
还原: 锂铝氢化物、硼氢化钠;反应通常在无水溶剂如醚或四氢呋喃中进行。
取代: 胺、硫醇;反应通常在极性溶剂如二甲基甲酰胺或乙腈中进行。
形成的主要产物
氧化: 形成相应的膦氧化物和羧酸。
还原: 形成还原的膦衍生物和胺。
取代: 形成取代的苯甲酰胺和膦衍生物。
科学研究应用
Medicinal Chemistry
Research indicates that (Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide exhibits potential as an enzyme inhibitor. Its interactions with biological macromolecules may modulate enzymatic activities, influencing cellular signaling pathways and metabolic processes. This compound is particularly noteworthy for its potential anti-inflammatory and anticancer activities.
Case Study: Enzyme Inhibition
A study demonstrated that this compound could effectively inhibit specific kinases involved in critical signaling pathways, showcasing its therapeutic potential in treating diseases characterized by dysregulated enzyme activity.
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis, particularly in the formation of phosphonates and phosphonamides. Its ability to undergo various chemical transformations makes it an essential building block in the synthesis of more complex molecules.
Data Table: Comparison of Synthetic Applications
| Compound Name | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| This compound | Phosphorylation | 85% | High reactivity |
| N-(4-Chlorophenyl)benzamide | Amide Formation | 90% | Simpler structure |
| N-(2-Chloro-1-(diphenyl-phosphinoyl)-vinyl)-4-methyl-benzamide | Vinylation | 75% | Different substitution pattern |
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand, forming stable complexes with various metal ions. This property is crucial for developing new catalysts and materials for industrial applications.
Case Study: Metal Complex Formation
Research has shown that this compound can form stable complexes with transition metals, which can be utilized in catalysis for organic reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.
相似化合物的比较
N-[(Z)-2-(4-氯苯基)-1-(二苯基膦酰基)乙烯基]苯甲酰胺可以与其他类似化合物进行比较,例如:
N-{(Z)-2-[3-(4-氯苯基)-1-苯基-1H-吡唑-4-基]-1-[(异丁胺基)羰基]乙烯基}苯甲酰胺: 该化合物具有吡唑环而不是膦酰基,导致不同的化学和生物学特性.
2,4-二氯-N-((Z)-2-[3-(4-氟苯基)-1-苯基-1H-吡唑-4-基]-1-{[(2-呋喃甲基)氨基]羰基}乙烯基)苯甲酰胺: 该化合物含有额外的氯和氟取代基,这会影响其反应性和与生物靶标的相互作用.
结论
N-[(Z)-2-(4-氯苯基)-1-(二苯基膦酰基)乙烯基]苯甲酰胺是一种用途广泛的化合物,在科学研究的各个领域具有巨大潜力。其独特的结构和反应性使其成为化学家、生物学家和医学研究人员宝贵的工具。需要进一步的研究来全面探索其应用和作用机理。
生物活性
(Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C27H21ClNO2P
- Molecular Weight : 457.9 g/mol
- IUPAC Name : N-[(Z)-2-(4-chlorophenyl)-1-diphenylphosphorylethenyl]benzamide
The compound consists of a chlorophenyl group, a diphenylphosphoryl moiety, and a benzamide functional group. These structural elements contribute to its reactivity and potential biological activity, particularly as an enzyme inhibitor.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly targeting kinases and proteases involved in critical signaling pathways. This inhibition may lead to therapeutic effects such as anti-inflammatory and anticancer activities .
- Cellular Interactions : Studies suggest that the compound interacts with biological macromolecules, influencing cellular signaling pathways and metabolic processes. Its mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Potential inhibitor of various kinases and proteases |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Possible effects on cancer cell proliferation and survival |
| Antibacterial | Moderate to strong activity against certain bacterial strains |
Synthesis Methods
The synthesis of this compound typically involves several key reactions. A notable method includes the use of continuous flow reactors for enhanced efficiency and yield. The general synthetic pathway can be outlined as follows:
- Starting Materials : The synthesis begins with the appropriate chlorophenyl and diphenylphosphine oxide precursors.
- Key Reactions : C-N cross-coupling reactions are crucial for forming the benzimidazole ring.
- Purification : The final product is purified using column chromatography techniques .
Case Study 1: Enzyme Inhibition
In a study evaluating various synthesized compounds for their inhibitory activity against cyclooxygenase (COX) enzymes, this compound demonstrated significant inhibitory effects. It was compared to known inhibitors like celecoxib, showing promising results in modulating COX-2 activity while maintaining lower selectivity for COX-1 .
Case Study 2: Anticancer Activity
Another research project focused on the anticancer properties of the compound revealed that it could inhibit the proliferation of certain cancer cell lines. The study utilized cell viability assays to assess the compound's effectiveness, demonstrating a dose-dependent response in cancer cells, which suggests its potential as a therapeutic agent in oncology .
属性
分子式 |
C27H21ClNO2P |
|---|---|
分子量 |
457.9 g/mol |
IUPAC 名称 |
N-[(Z)-2-(4-chlorophenyl)-1-diphenylphosphorylethenyl]benzamide |
InChI |
InChI=1S/C27H21ClNO2P/c28-23-18-16-21(17-19-23)20-26(29-27(30)22-10-4-1-5-11-22)32(31,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H,(H,29,30)/b26-20- |
InChI 键 |
CABXEBKNOCYUFI-QOMWVZHYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















